N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea
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Overview
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a complex organic compound that features a piperazine ring, a thiophene ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques can also be employed to streamline the production process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide: This compound shares the piperazine and methylsulfonyl groups but differs in the acetamide moiety.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl}carbamic acid ethyl ester: Similar in structure but with a methoxy group and carbamic acid ester.
Uniqueness
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is unique due to its combination of a piperazine ring, a thiophene ring, and a carbamothioyl group. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H20N4O3S3 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3S3/c1-27(23,24)21-10-8-20(9-11-21)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25) |
InChI Key |
GHRXVFLMGYHGHS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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